ZL-12A probe -

ZL-12A probe

Catalog Number: EVT-15271062
CAS Number:
Molecular Formula: C24H23N3O2
Molecular Weight: 385.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The ZL-12A probe is a specialized compound designed for biological applications, particularly in the study of protein interactions and degradation mechanisms. It is classified as a stereoprobe that targets the transcription factor IIH helicase excision repair cross-complementation group 3 (ERCC3). The primary function of this probe is to covalently modify a specific cysteine residue (C342) on ERCC3, leading to its degradation. This action disrupts the normal functioning of the TFIIH complex, which plays a crucial role in DNA repair and transcription processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of the ZL-12A probe involves several key steps:

  1. Formation of the Spirocycle Core: The initial step includes a cyclization reaction to form the core spirocycle structure.
  2. Introduction of the Acrylamide Group: This is achieved through a nucleophilic substitution reaction, which adds the acrylamide functional group to the spirocycle.
  3. Final Modifications: Additional functional groups are introduced to enhance binding specificity to ERCC3, facilitating its degradation.

These synthetic routes require careful optimization of reaction conditions, including temperature, pressure, and solvent choice, to maximize yield and purity. Techniques such as recrystallization and chromatography are employed for purification.

Chemical Reactions Analysis

Types of Reactions

ZL-12A primarily undergoes covalent modification reactions. The key reaction involves the modification of the cysteine residue at position 342 of ERCC3, which leads to its degradation.

Common Reagents and Conditions

The synthesis and reactions involving ZL-12A typically utilize reagents such as acrylamide derivatives and nucleophiles. Reactions are conducted under controlled conditions to ensure specificity and efficiency, often requiring precise pH adjustments and temperature control.

Major Products

The major product resulting from the interaction between ZL-12A and ERCC3 is a covalently modified ERCC3 protein, which is subsequently targeted for degradation by cellular proteolytic pathways.

Mechanism of Action

The mechanism by which ZL-12A exerts its effects involves:

  1. Covalent Modification: The probe binds specifically to the cysteine residue C342 on ERCC3.
  2. Disruption of Function: This covalent modification leads to the degradation of ERCC3, disrupting its role in DNA repair and transcription processes mediated by the TFIIH complex.

This mechanism provides valuable insights into protein function and regulation within cellular contexts.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility for ZL-12A are not detailed in the available literature, compounds of similar structure typically exhibit characteristics such as moderate solubility in organic solvents and stability under ambient conditions.

Chemical Properties

ZL-12A is characterized by its ability to form stable covalent bonds with target proteins. The reactivity profile indicates that it can selectively modify thiol groups in proteins due to its electrophilic nature associated with the acrylamide moiety.

Applications

ZL-12A has significant applications in various scientific fields:

  1. Chemistry: It serves as a tool for studying covalent modification reactions and protein degradation mechanisms.
  2. Biology: Researchers utilize ZL-12A to investigate the role of ERCC3 in DNA repair pathways and transcriptional regulation.
  3. Industry: Potential applications include developing diagnostic tools and assays for studying protein interactions and functions.
Introduction to ERCC3-Targeted Covalent Degraders in Oncological Research

ERCC3 in Transcriptional Regulation and DNA Repair: Biological Significance in Cancer

ERCC3 (Excision Repair Cross-Complementation Group 3) is a dual-function ATP-dependent helicase within the TFIIH complex, essential for nucleotide excision repair (NER) and RNA polymerase II-mediated transcription initiation. In NER, ERCC3 unwinds DNA at damage sites to facilitate excision of mutagenic adducts induced by ultraviolet light or alkylating agents. Dysfunctional ERCC3 impairs DNA repair, leading to genomic instability and carcinogenesis. A recurrent truncating mutation (c.325C>T:p.Arg109) in *ERCC3 is associated with moderate breast cancer risk (ORER+ = 1.73), particularly in estrogen receptor-positive subtypes, confirming its tumor-suppressive role in DNA maintenance [3].

Beyond DNA repair, ERCC3 regulates transcriptional elongation. Its helicase activity resolves RNA polymerase II pausing, enabling oncogene expression. Cysteine 342 (C342) in ERCC3’s catalytic site serves as a druggable nexus—a natural ligand-binding pocket targeted by the natural product triptolide. Cancer cells exploit ERCC3-dependent transcription to amplify pro-survival genes, positioning ERCC3 as a high-value target for degradation [1] [3].

Table 1: ERCC3 Functional Domains and Cancer Associations

Domain/FeatureBiological RoleCancer Relevance
Helicase ATP-binding siteDNA unwinding for NER/transcriptionMutations increase breast cancer risk
Cysteine 342 (C342)Redox-sensitive catalytic residueCovalent binding site for degraders (e.g., ZL-12A)
TFIIH complex integrationRNA polymerase II phosphorylationSustains oncogene transcription
Nuclear localization signalNuclear transportOverexpressed in chemotherapy-resistant tumors

Emergence of Covalent Stereoprobes in Targeted Protein Degradation

Covalent stereoprobes represent a paradigm shift in targeted protein degradation (TPD), combining stereoselective binding with irreversible covalent modification to enable degradation of challenging oncoproteins. Unlike reversible inhibitors, covalent probes engage shallow or cryptic binding pockets through electrophilic warheads. Recent advances utilize activity-based protein profiling (ABPP) to map ligandable cysteines proteome-wide, identifying stereochemically defined acrylamides as optimal warheads for precision targeting [1] [4].

Spirocycle acrylamide-based stereoprobes exemplify this innovation. Their rigid spirocyclic scaffolds confer three-dimensional complexity, enhancing target selectivity over flat heterocycles. Despite attenuated reactivity compared to azetidine acrylamides, spirocycles show superior proteome-wide selectivity due to steric constraints that limit off-target reactions. ABPP screens in cancer cells demonstrate that these probes preferentially ligate cysteines in functionally coherent protein networks, including transcription factors and DNA repair machinery. This selectivity enables degradation of targets traditionally deemed "undruggable," such as transcription-associated helicases [1] [4].

Table 2: Spirocycle Acrylamide Stereoprobes vs. Conventional Electrophiles

PropertySpirocycle AcrylamidesLinear Acrylamides
Reactivity (kinact/Ki)10²–10³ M⁻¹s⁻¹10³–10⁴ M⁻¹s⁻¹
Proteome-wide selectivityHigh (≤5 major targets)Moderate (10–20 targets)
Stereochemical sensitivityYes (R/S divergence in target engagement)Minimal
Target classesHelicases, chromatin regulatorsKinases, phosphatases

ZL-12A Probe: Rationale for ERCC3-Specific Degradation in Therapeutic Contexts

ZL-12A is a first-in-class covalent degrader that selectively eliminates ERCC3 via ubiquitin-independent proteasomal targeting. Its design integrates a spiro[3.3]heptane acrylamide warhead optimized to engage C342 with stereochemical precision. Unlike triptolide—which binds ERCC3_C342 but stabilizes it—ZL-12A triggers rapid ERCC3 degradation (DC50 < 1 µM, 6-hour treatment) in cancer cells. This functional divergence arises from ZL-12A’s monofunctional mechanism: covalent modification induces conformational changes that expose degrons, recruiting E3 ubiquitin ligases without requiring a PROTAC-like bifunctional linker [1] [4].

ZL-12A’s degradation specificity was validated through comparative ABPP and antagonism studies:

  • Cross-antagonism with triptolide: Co-treatment blocks ZL-12A-mediated ERCC3 degradation, confirming shared engagement at C342 [1].
  • Phenotypic selectivity: Degradation collapses TFIIH integrity, disrupting NER and RNA polymerase I/II activity. Unlike triptolide, which indiscriminately depletes RNA polymerases, ZL-12A shows confined effects to ERCC3-dependent pathways [1].
  • Therapeutic relevance: Spironolactone—an antihypertensive drug recently found to degrade ERCC3—also covalently modifies C342, validating this residue as a "degradation hotspot." ZL-12A’s degrader activity synergizes with cisplatin in in vivo models, sensitizing ERCC3-overexpressing tumors [1] [4].

Table 3: ZL-12A vs. Triptolide ERCC3 Modulation

PropertyZL-12ATriptolide
ERCC3 binding siteC342C342
Functional outcomeDegradationStabilization/inhibition
Downstream effectsTFIIH disassemblyRNA polymerase depletion
Co-target engagementNoneRNA polymerases I/II/III
Therapeutic windowHigh (oncogene-selective)Low (transcription-wide toxicity)

Properties

Product Name

ZL-12A probe

IUPAC Name

1-[(5S)-2-(1H-indole-5-carbonyl)-5-phenyl-2,7-diazaspiro[3.4]octan-7-yl]prop-2-en-1-one

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C24H23N3O2/c1-2-22(28)26-13-20(17-6-4-3-5-7-17)24(14-26)15-27(16-24)23(29)19-8-9-21-18(12-19)10-11-25-21/h2-12,20,25H,1,13-16H2/t20-/m0/s1

InChI Key

MYXSQZUOVQVGCH-FQEVSTJZSA-N

Canonical SMILES

C=CC(=O)N1CC(C2(C1)CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4)C5=CC=CC=C5

Isomeric SMILES

C=CC(=O)N1C[C@H](C2(C1)CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4)C5=CC=CC=C5

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